

# Chemical structure and properties of Hymenidin alkaloid

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Compound Name: *Hymenidin*

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## Hymenidin Alkaloid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Hymenidin** is a marine-derived bromopyrrole alkaloid first isolated from the Okinawan marine sponge *Hymeniacidon* sp.[1] It has since been identified in other marine organisms, including sponges of the genera *Stylissa* and *Agelas*. [1][2] This document provides an in-depth overview of the chemical structure, physicochemical properties, and known biological activities of **Hymenidin**. Detailed experimental protocols for its synthesis, isolation, and key biological assays are also presented to facilitate further research and development.

### Chemical Structure and Identification

**Hymenidin**, systematically named N-[(E)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-4-bromo-1H-pyrrole-2-carboxamide, is characterized by a 4-bromopyrrole-2-carboxamide moiety linked via an allylic amine to a 2-aminoimidazole group.[2]

The structural identifiers for **Hymenidin** are summarized in the table below.

Identifier	Value
IUPAC Name	N-[(E)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-4-bromo-1H-pyrrole-2-carboxamide[2]
SMILES	<chem>C1=C(NC=C1Br)C(=O)NC/C=C/C2=CN=C(N2)N</chem> [2]
InChI	InChI=1S/C11H12BrN5O/c12-7-4-9(15-5-7)10(18)14-3-1-2-8-6-16-11(13)17-8/h1-2,4-6,15H,3H2,(H,14,18)(H3,13,16,17)/b2-1+[2]
InChIKey	KHJREOQCERRAME-OWOJBTEDSA-N[2]

## Physicochemical and Spectral Properties

**Hymenidin** is a relatively small molecule with drug-like properties. It typically exists as a solid at room temperature.[1] While a specific melting point is not widely reported, its properties can be inferred from its structure and data from chemical suppliers. Like most alkaloids, **Hymenidin** as a free base is expected to be poorly soluble in neutral water but soluble in organic solvents like DMSO and in acidic aqueous solutions.[1][3]

A summary of its computed physicochemical and known spectral data is provided below.

Table 2.1: Physicochemical Properties of **Hymenidin**

Property	Value	Reference
Molecular Formula	C11H12BrN5O	[2]
Molecular Weight	310.15 g/mol	[2]
Exact Mass	309.02252 Da	[2]
LogP (Computed)	2.497	[1]
Hydrogen Bond Donor Count	4	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	4	[1]
Topological Polar Surface Area	99.6 Å <sup>2</sup>	[2]
Complexity (Computed)	325	[2]

Table 2.2: Spectral Data for **Hymenidin**

Data Type	Key Features	Reference
LC-MS (ESI+)	Precursor m/z: 310.029 [M+H] <sup>+</sup> +Key Fragments: 122.071, 110.071, 80.050	[2]
<sup>1</sup> H NMR	Spectral data available in supplementary materials of cited literature.	[4][5]
<sup>13</sup> C NMR	Spectral data available in supplementary materials of cited literature.	[4][5]

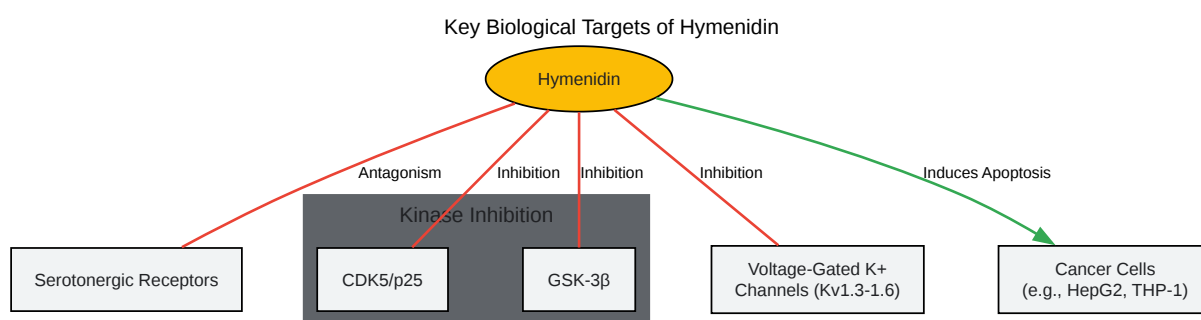
## Biological Activity and Signaling Pathways

**Hymenidin** exhibits a range of significant biological activities, making it a compound of interest for drug discovery. Its primary known actions are as an antagonist of serotonergic receptors

and as an inhibitor of several key enzymes and ion channels.[1]

- **Antagonist of Serotonergic Receptors:** **Hymenidin** was first identified as a novel antagonist of serotonergic receptors, suggesting its potential in neurological or psychiatric research.[1]
- **Enzyme Inhibition:** It is a known inhibitor of Cyclin-Dependent Kinase 5 (CDK5/p25) and Glycogen Synthase Kinase 3 $\beta$  (GSK-3 $\beta$ ), two crucial kinases involved in various cellular processes, including neuronal function and disease.
- **Anticancer Activity:** **Hymenidin** and its analogues have been shown to induce apoptosis in human cancer cell lines, including hepatocellular carcinoma (HepG2) and acute monocytic leukemia (THP-1) cells.[6]
- **Ion Channel Modulation:** The alkaloid is an inhibitor of several isoforms of the Kv1 subfamily of voltage-gated potassium channels (Kv1.3, Kv1.4, Kv1.5, and Kv1.6), which are important targets in autoimmune diseases and other conditions.[7]

The multifaceted biological activities of **Hymenidin** can be visualized as targeting several key cellular components.



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Key Biological Targets of **Hymenidin**

## Experimental Protocols

## Total Synthesis of Hymenidin

A facile total synthesis of **Hymenidin** has been reported via an imidazo[1,2-a]pyrimidine intermediate. This method avoids expensive reagents and laborious steps, making it amenable to scale-up.<sup>[4][5]</sup>

Protocol Summary (based on Rasapalli et al., 2013):

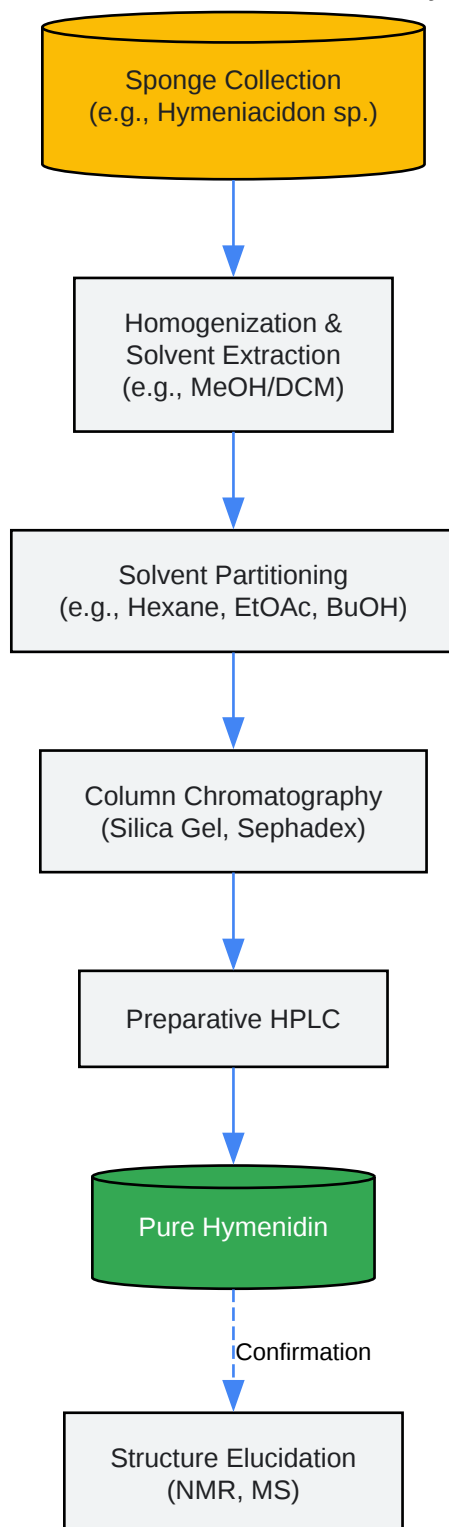
- **Preparation of Imidazo[1,2-a]pyrimidine Core:** The synthesis begins with the construction of a key imidazo[1,2-a]pyrimidine intermediate from simpler precursors. This core structure serves as a versatile scaffold.
- **Amidation:** The appropriate pyrrole derivative, 4-bromo-1H-pyrrole-2-carbonyl chloride, is coupled with the side chain amine attached to the pyrimidine core to form an amide linkage.
- **Deprotection and Rearrangement:** The final step involves the removal of the pyrimidine ring using hydrazine hydrate. This deprotection step leads to the formation of the 2-aminoimidazole ring, yielding **Hymenidin** as the final product.
- **Purification:** The crude product is purified by preparative chromatography (e.g., using a mobile phase of methanol:dichloromethane:NH<sub>4</sub>OH) to yield pure **Hymenidin**.<sup>[4]</sup>

Note: For a detailed, step-by-step protocol, including reagent quantities and reaction conditions, please refer to the supplementary information of the cited publication.<sup>[4][5]</sup>

## Isolation from Marine Sponges

**Hymenidin** is a natural product that can be isolated from marine sponges. The general workflow involves extraction and chromatographic separation.<sup>[8][9]</sup>

## Generalized Isolation Workflow for Hymenidin

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Generalized Isolation Workflow

#### Protocol Outline:

- **Collection and Extraction:** Marine sponge tissue is collected and homogenized. The bioactive compounds are extracted using organic solvents (e.g., a mixture of methanol and dichloromethane).[10]
- **Solvent Partitioning:** The crude extract is partitioned between immiscible solvents of varying polarity (e.g., hexane, ethyl acetate, butanol, and water) to separate compounds based on their solubility.
- **Chromatographic Separation:** The fractions are subjected to multiple rounds of column chromatography (e.g., silica gel, Sephadex LH-20) to progressively isolate the compounds.
- **Final Purification:** High-Performance Liquid Chromatography (HPLC) is typically used for the final purification of **Hymenidin** from the enriched fractions.
- **Structure Confirmation:** The identity and purity of the isolated **Hymenidin** are confirmed using spectroscopic methods, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

## Apoptosis Induction Assay

The ability of **Hymenidin** to induce apoptosis in cancer cells can be quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.[11]

#### Protocol (General):

- **Cell Culture and Treatment:** Cancer cells (e.g., HepG2 or THP-1) are cultured to a suitable confluency and then treated with various concentrations of **Hymenidin** (and appropriate vehicle controls, e.g., DMSO) for a specified time (e.g., 24 or 48 hours).
- **Cell Harvesting:** Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and centrifuged to form a cell pellet.
- **Staining:** The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC (or another fluorophore conjugate) and Propidium Iodide (PI) are added to the cell suspension.

- Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.
- Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer.
  - Viable cells: Annexin V-negative and PI-negative.
  - Early apoptotic cells: Annexin V-positive and PI-negative.
  - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

## Voltage-Gated Potassium Channel Inhibition Assay

The inhibitory effect of **Hymenidin** on Kv1 channels can be assessed using automated patch-clamp electrophysiology.<sup>[7]</sup>

Protocol Summary (based on Ilas et al., 2017):

- Cell Line: A stable cell line expressing the human Kv channel of interest (e.g., Kv1.3) is used, such as Chinese Hamster Ovary (CHO) cells.
- Electrophysiology: Whole-cell patch-clamp recordings are performed using an automated platform (e.g., QPatch).
- Voltage Protocol: A specific voltage protocol is applied to elicit channel activation. For example, cells are held at a holding potential of -80 mV, and currents are elicited by depolarizing voltage steps (e.g., to +20 mV).
- Compound Application: **Hymenidin** is applied at various concentrations to determine the dose-dependent inhibition of the potassium current.
- Data Analysis: The peak current amplitude in the presence of **Hymenidin** is compared to the control (vehicle) to calculate the percentage of inhibition. The IC<sub>50</sub> value (the concentration at which 50% of the channel activity is inhibited) is then determined by fitting the concentration-response data to a suitable equation.

## Conclusion and Future Directions



**Hymenidin** is a structurally intriguing marine alkaloid with a diverse and promising pharmacological profile. Its ability to modulate key targets such as serotonergic receptors, critical cellular kinases, and voltage-gated ion channels highlights its potential as a lead compound for the development of new therapeutics in oncology, neurology, and immunology. The availability of a scalable synthetic route further enhances its attractiveness for medicinal chemistry exploration. Future research should focus on elucidating the precise molecular mechanisms underlying its various biological effects, optimizing its structure to improve potency and selectivity for specific targets, and evaluating its efficacy and safety in preclinical models.

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